molecular formula C21H30N4O4 B10995105 methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

Cat. No.: B10995105
M. Wt: 402.5 g/mol
InChI Key: DTXJXSANMFWWKN-UHFFFAOYSA-N
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Description

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors, with careful control of temperature and pH to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow it to fit into binding sites, modulating the activity of the target. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial properties.

Uniqueness

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[1-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28)

InChI Key

DTXJXSANMFWWKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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